Chmfl-flt3-122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor used to treat FLT3-ITD positive acute myeloid leukemia . It significantly suppresses tumor growth in MV4-11 cell inoculated xenograft models without exhibiting obvious toxicity in vivo . The compound has a molecular formula of C22H18ClF3N6O and a molecular weight of 474.87 g/mol .
Wissenschaftliche Forschungsanwendungen
CHMFL-FLT3-122 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivität und Inhibition der FLT3-Kinase zu untersuchen.
Biologie: Wird in Zellassays eingesetzt, um die Auswirkungen der FLT3-Inhibition auf die Zellproliferation und Apoptose zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung von FLT3-ITD-positiver akuter myeloischer Leukämie untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Inhibition der FLT3-Kinase. Er bindet an die ATP-Bindungsstelle der FLT3-Kinase und verhindert deren Aktivierung und nachfolgende Signalwege . Diese Inhibition führt zur Arretierung des Zellzyklus in der G0/G1-Phase und induziert Apoptose in FLT3-ITD-positiven Zellen . Zu den beteiligten molekularen Zielstrukturen gehören FLT3-, BTK- und c-KIT-Kinasen .
Wirkmechanismus
Target of Action
CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .
Mode of Action
This compound interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, this compound induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .
Biochemical Pathways
The inhibition of FLT3 kinase by this compound affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of this compound were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .
Result of Action
The action of this compound results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that this compound can almost completely suppress tumor progression .
Zukünftige Richtungen
The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .
Biochemische Analyse
Biochemical Properties
Chmfl-flt3-122 plays a significant role in biochemical reactions, particularly as a FLT3 kinase inhibitor . It interacts with enzymes such as FLT3, BTK kinase, and c-KIT kinase . The nature of these interactions is inhibitory, with this compound showing selectivity for FLT3 over BTK and c-KIT .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by arresting the cell cycle in the G0/G1 phase , thereby inducing apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly FLT3 kinase . It acts as an inhibitor, effectively blocking the activity of this enzyme . This inhibition leads to changes in gene expression and induces apoptosis by arresting the cell cycle .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to significantly suppress tumor growth in MV4-11 cell inoculated xenograft model without exhibiting obvious toxicity in vivo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, it can almost completely suppress tumor progression .
Metabolic Pathways
This compound is involved in the FLT3 signaling pathway . It interacts with the FLT3 enzyme, acting as an inhibitor .
Vorbereitungsmethoden
The synthesis of CHMFL-FLT3-122 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization to introduce the phenoxyphenyl and piperidinyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for solubilization and purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
CHMFL-FLT3-122 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The phenoxyphenyl group can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
CHMFL-FLT3-122 zeichnet sich durch seine hohe Selektivität für FLT3 gegenüber anderen Kinasen wie BTK und c-KIT aus . Ähnliche Verbindungen umfassen:
Midostaurin: Ein weiterer FLT3-Inhibitor, der zur Behandlung von akuter myeloischer Leukämie eingesetzt wird.
Gilteritinib: Ein selektiver FLT3-Inhibitor mit Aktivität gegen FLT3-ITD- und FLT3-TKD-Mutationen.
Quizartinib: Ein potenter FLT3-Inhibitor mit hoher Selektivität für FLT3-ITD-Mutationen. This compound zeichnet sich durch seine hohe Selektivität und orale Verfügbarkeit aus, was ihn zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht.
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.